![molecular formula C61H124S5 B12542487 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane CAS No. 144000-07-7](/img/structure/B12542487.png)
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecylthiol with a suitable halomethyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted hydrocarbons depending on the reagents used.
Scientific Research Applications
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane involves its interaction with molecular targets through its sulfur atoms and hydrocarbon chain. The sulfur atoms can form bonds with various biomolecules, potentially disrupting their normal function. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
25-ethyl-25-{[3-(octadecylsulfanyl)propoxy]methyl}-23,27-dioxa-19,31-dithianonatetracontane: Similar in structure but with additional ether and thioether groups.
Sulfonimidates: Organosulfur compounds with similar sulfur-containing functional groups.
Uniqueness
23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane is unique due to its specific arrangement of sulfur atoms and the long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
144000-07-7 |
|---|---|
Molecular Formula |
C61H124S5 |
Molecular Weight |
1018.0 g/mol |
IUPAC Name |
1-[2-[3-octadecylsulfanyl-2-(2-octadecylsulfanylethylsulfanyl)propyl]sulfanylethylsulfanyl]octadecane |
InChI |
InChI=1S/C61H124S5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-62-55-56-65-60-61(59-64-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)66-58-57-63-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h61H,4-60H2,1-3H3 |
InChI Key |
ZLXJBKXJWDOFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCSCC(CSCCCCCCCCCCCCCCCCCC)SCCSCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


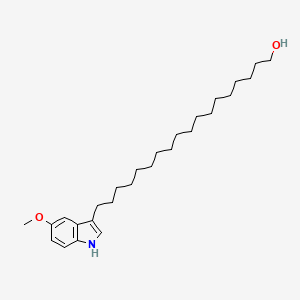
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
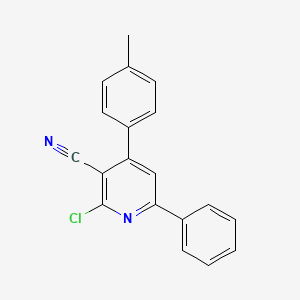
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
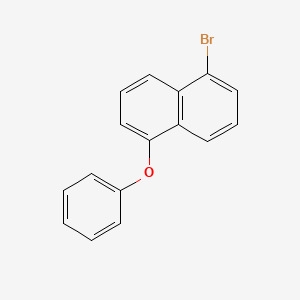
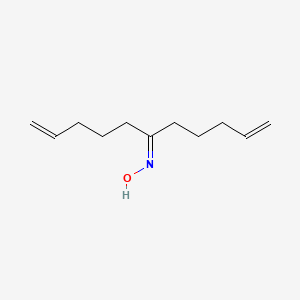
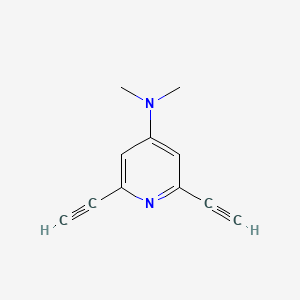
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
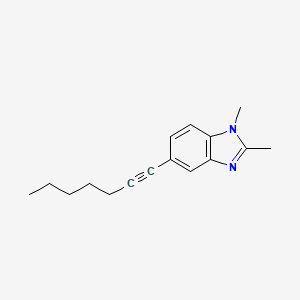
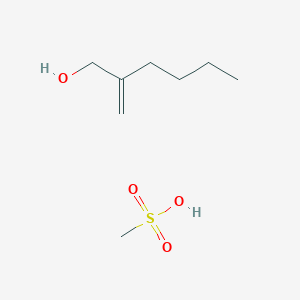
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

